![molecular formula C19H18N2OS2 B2515644 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide CAS No. 941875-85-0](/img/structure/B2515644.png)
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide
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Overview
Description
The compound “2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide” belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound likely has similar structural characteristics.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific reactions that “2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide” can undergo would depend on the exact conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide” would depend on its exact molecular structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
- Application : Researchers have investigated this compound as a potential quorum sensing inhibitor. Specifically, it targets the LasB system in Pseudomonas aeruginosa, disrupting bacterial communication and potentially reducing virulence and biofilm formation .
- Application : Some derivatives of this compound have shown moderate growth inhibitory activity against Pseudomonas aeruginosa. Further exploration may reveal their potential as alternative antibacterial agents .
- Application : Compound 7 demonstrated moderate anti-biofilm activity against Pseudomonas aeruginosa. This property could be valuable in preventing biofilm-related infections .
- Application : Computational calculations suggest that this compound and its derivatives serve as promising templates for further drug development. Their binding affinity to the active site of quorum sensing systems makes them attractive candidates .
- Application : Researchers have explored the synthesis of related benzimidazole derivatives, highlighting their unique structural features and potential applications .
Quorum Sensing Inhibition
Antibacterial Activity
Biofilm Inhibition
Drug Development Template
Heterocyclic Chemistry
Organic Heterobicyclic Compounds
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der waals forces, and electrostatic interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-14-7-9-15(10-8-14)12-23-19-21-17(13-24-19)11-18(22)20-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFLZLQKLISRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide |
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